5-Methoxy-3,3-dimethylpentanoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Methoxy-3,3-dimethylpentanoic acid typically involves the esterification of 3,3-dimethylpentanoic acid followed by methoxylation. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. Industrial production methods may involve more advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
5-Methoxy-3,3-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Scientific Research Applications
5-Methoxy-3,3-dimethylpentanoic acid is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor .
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-3,3-dimethylpentanoic acid include:
3,3-Dimethylpentanoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxy-2,2-dimethylpentanoic acid: Has a different substitution pattern, affecting its chemical properties.
5-Methoxy-3,3-dimethylhexanoic acid: Contains an additional carbon, altering its molecular weight and reactivity.
This compound stands out due to its unique combination of a methoxy group and a dimethylpentanoic acid backbone, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-3,3-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,4-5-11-3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWMBLNGCUCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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